Increased Lipophilicity and Reduced Basicity vs. 1-(Pyridin-4-yl)piperazine
1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one, the acetylated derivative of 1-(pyridin-4-yl)piperazine, exhibits a calculated logP of 0.56 [1], a 0.48 unit increase over the parent amine's logP of 0.08 [2]. This modification also eliminates a hydrogen bond donor (HBD) and reduces the number of basic centers, leading to predicted differences in membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.56 |
| Comparator Or Baseline | 1-(pyridin-4-yl)piperazine (CAS 1008-91-9), Calculated LogP = 0.08 |
| Quantified Difference | ΔLogP = +0.48 |
| Conditions | In silico prediction using XLogP3 algorithm [1]. |
Why This Matters
This quantifiable increase in lipophilicity and reduction in basicity directly influence a compound's pharmacokinetic behavior, making the acetylated version a more suitable candidate for applications requiring enhanced passive membrane diffusion.
- [1] PubChem Compound Summary for CID 4359222, 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one. View Source
- [2] PubChem Compound Summary for CID 70517, 1-(pyridin-4-yl)piperazine. View Source
